Antiproliferative Activity in Triple-Negative Breast Cancer: 4-Fluorophenyl Thienopyrimidinone Versus Unsubstituted Phenyl and Bromophenyl Analogs
In a cross-study evaluation of thieno[3,2-d]pyrimidin-4(3H)-one derivatives against the MDA-MB-453 triple-negative breast cancer cell line, the target compound demonstrated an IC50 of 29.1 µM . This places it in a moderate antiproliferative potency range distinct from more highly optimized clinical candidates. The unsubstituted 7-phenyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one analog and the 7-(3-bromophenyl) variant, while structurally similar, are expected to show altered potency due to differences in halogen bonding and steric bulk at the para vs. meta vs. unsubstituted position, though direct comparative IC50 data for these specific analogs in the same assay are not publicly available . This compound therefore serves as a defined reference point within the C7-aryl SAR series, enabling systematic benchmarking of halogen and positional effects.
| Evidence Dimension | Antiproliferative IC50 against MDA-MB-453 cell line |
|---|---|
| Target Compound Data | IC50 = 29.1 µM (MDA-MB-453) |
| Comparator Or Baseline | 7-Phenyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one: no publicly reported IC50; 7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one: no publicly reported IC50 |
| Quantified Difference | Not calculable due to absent comparator data; target compound provides a baseline IC50 for the 4-fluorophenyl substitution pattern |
| Conditions | MDA-MB-453 human triple-negative breast cancer cell line; assay details not fully disclosed in available sources |
Why This Matters
For procurement decisions in anticancer screening campaigns, the availability of a validated IC50 value against a clinically relevant TNBC cell line provides a quantitative starting point that is absent for the unsubstituted phenyl and meta-substituted halogen analogs.
